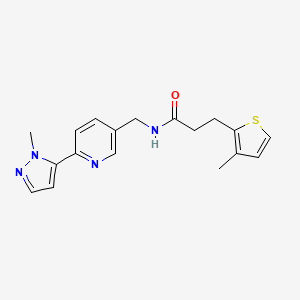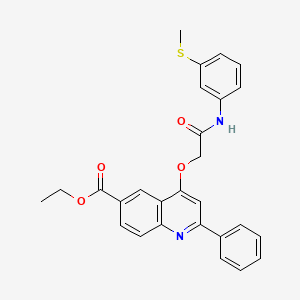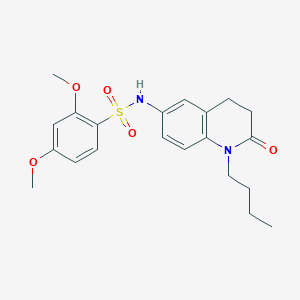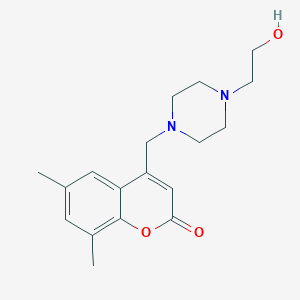
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a benzimidazole derivative . It contains a benzene ring fused to an imidazole ring, making it an organic heterocyclic compound. The specific substitution pattern and functional groups contribute to its unique properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the benzimidazole core and subsequent functionalization. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide consists of a benzimidazole ring fused to a pyridine ring, with additional substituents. The arrangement of atoms, bond angles, and stereochemistry play a crucial role in its biological activity .
科学的研究の応用
Anticancer and Antimicrobial Applications : A study discusses the synthesis of novel heterocyclic compounds, incorporating biologically active entities like oxazole, pyrazoline, and pyridine, which are structurally similar to the mentioned compound. These synthesized compounds showed promising results in anticancer activity against a panel of 60 cancer cell lines and exhibited in vitro antibacterial and antifungal activities, highlighting their potential as pharmaceutical agents (Katariya, Vennapu & Shah, 2021).
Synthesis and Characterization of Related Compounds : Another research paper focused on the synthesis and molecular docking study of compounds structurally related to the mentioned compound. This study is significant in understanding the molecular interactions and potential biological applications of such compounds, especially in medicinal chemistry (Carrión et al., 2002).
Coordination Chemistry and Ligand Applications : Research on derivatives of di(pyrazol-1-yl)pyridine and di(pyrazol-3-yl)pyridine, which are structurally related to the compound , shows their use as ligands in coordination chemistry. These ligands have applications in forming luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical properties (Halcrow, 2005).
Applications in Organic Synthesis : The compound's structural elements are used in various organic synthesis processes. For instance, research on cyanothioacetamide, a molecule with similar functional groups, shows its utility in synthesizing a range of compounds like pyrans, pyridines, thiophenes, and pyrazolopyridines, highlighting the broad synthetic utility of such compounds (Dyachenko, Dyachenko & Nenajdenko, 2018).
Crystal Structure Analysis : The study of crystal structures of compounds similar to the mentioned molecule can provide insights into their molecular conformation, which is crucial for understanding their chemical reactivity and potential applications in materials science and pharmaceuticals (Kumara, Naveen & Lokanath, 2017).
特性
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-8-10-24-17(13)5-6-18(23)20-12-14-3-4-15(19-11-14)16-7-9-21-22(16)2/h3-4,7-11H,5-6,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYRLHYFYXAIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)




![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2767136.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2767137.png)